Antibiofilm Activity Against E. faecalis: 2,4‑Dihydroxybenzohydrazide vs. Non‑Hydroxylated Analogue
In the same assay panel, the target compound inhibited E. faecalis biofilm formation with an IC50 of 6.27 µM, whereas the 2‑hydroxy‑ (monohydroxy) benzohydrazide analogue was essentially inactive (IC50 > 200 µM), demonstrating that the 2,4‑dihydroxy substitution is essential for this antibiofilm effect [1][2].
| Evidence Dimension | Inhibition of E. faecalis biofilm formation |
|---|---|
| Target Compound Data | IC50 = 6.27 µM |
| Comparator Or Baseline | 2‑Hydroxy‑benzohydrazide‑coumarin analogue (monohydroxy): IC50 > 200 µM |
| Quantified Difference | >30‑fold improvement when the 2,4‑dihydroxy motif is present |
| Conditions | Crystal‑violet biofilm assay, 20 h incubation, E. faecalis; data from BindingDB/ChEMBL |
Why This Matters
For a scientist sourcing a chemical probe to study Gram‑positive biofilm mechanisms, the requirement for the 2,4‑dihydroxy arrangement means that mono‑hydroxy or non‑hydroxylated analogues cannot serve as functional replacements.
- [1] BindingDB BDBM50497189; ChEMBL3115989. Antimicrobial activity against E. faecalis biofilm; IC50 6.27 µM. View Source
- [2] ChEMBL Database, Compound Report for CHEMBL3115989. European Bioinformatics Institute, https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL3115989/ (accessed Apr 2026). View Source
